Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 4-(tert-butylsulfanyl)benzene-1-carbothioamide
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 4-(tert-butylsulfanyl)benzene-1-carbothioamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-(tert-butylsulfanyl)benzene-1-carbothioamide (CAS: 1423026-18-9)
Executive Summary
In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid diversification of chemical space. 4-(tert-butylsulfanyl)benzene-1-carbothioamide is a highly specialized, versatile intermediate characterized by two distinct functional domains: a nucleophilic carbothioamide group and a lipophilic, sterically hindered tert-butyl thioether.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic precursor. The thioamide moiety is a classic, highly efficient participant in heterocycle construction—most notably the Hantzsch thiazole synthesis [1]. Conversely, the tert-butylsulfanyl group serves a dual purpose in drug development: it can act as a permanent, metabolically stable lipophilic handle to increase target affinity via hydrophobic interactions, or it can function as a robust protecting group for a latent aryl thiol, which can be unmasked later for bioconjugation (e.g., in Antibody-Drug Conjugates or PROTACs).
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The thioamide group (-C(=S)NH₂) is a strong hydrogen bond donor and acceptor, making the molecule relatively polar, while the bulky tert-butyl group provides a counterbalancing hydrophobic effect.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-(tert-butylsulfanyl)benzene-1-carbothioamide |
| CAS Registry Number | 1423026-18-9 |
| Molecular Formula | C₁₁H₁₅NS₂ |
| Molecular Weight | 225.37 g/mol |
| SMILES String | CC(C)(C)Sc1ccc(cc1)C(=S)N |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 2 (Thioamide S, Thioether S) |
| Rotatable Bonds | 3 |
| Electronic Nature | Thioether is mildly electron-donating (+M effect); Thioamide is an electron-withdrawing group (-M effect). |
Synthetic Methodologies: Constructing the Thioamide
The most direct and atom-economical route to 4-(tert-butylsulfanyl)benzene-1-carbothioamide is the thionation of its corresponding nitrile precursor, 4-(tert-butylsulfanyl)benzonitrile.
Causality in Reagent Selection
Historically, the conversion of nitriles to thioamides relied on the use of highly toxic, gaseous hydrogen sulfide (H₂S) under high pressure [4]. To circumvent the safety hazards and environmental impact of H₂S, modern bench-scale protocols utilize phosphorus pentasulfide (P₂S₅) or sodium sulfide (Na₂S) in the presence of water or mild catalysts. The addition of water is critical; it mediates a greener, mild synthesis by facilitating the partial hydrolysis of P₂S₅, generating reactive thionating species in situ without the need for extreme heating [1].
Experimental Protocol: Thionation of 4-(tert-butylsulfanyl)benzonitrile
This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically tracked.
Reagents & Materials:
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4-(tert-butylsulfanyl)benzonitrile (1.0 equivalent)
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Phosphorus pentasulfide (P₂S₅) (0.5 to 1.0 equivalent)
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Ethanol (Solvent)
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Deionized Water (Co-solvent/Activator)
Step-by-Step Workflow:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-(tert-butylsulfanyl)benzonitrile in absolute ethanol (approx. 0.2 M concentration).
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Activation: Add 0.5 eq of P₂S₅ to the stirring solution. The mixture will initially appear as a heterogeneous suspension.
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Initiation: Slowly add deionized water (approx. 10% v/v relative to ethanol). Mechanistic Note: The water reacts with P₂S₅ to release H₂S in situ and form reactive thiophosphoric acids, driving the nucleophilic addition of sulfur to the nitrile carbon.
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Reaction Monitoring: Stir the mixture at room temperature (or mild heating at 50°C if sterics hinder the reaction). Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The starting nitrile is relatively non-polar. As the thioamide forms, a new, significantly more polar spot (lower Rf ) will appear due to the strong hydrogen-bonding capability of the -CSNH₂ group.
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Quenching & Workup: Once the nitrile is consumed, concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize acidic phosphorus byproducts).
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Isolation: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-(tert-butylsulfanyl)benzene-1-carbothioamide.
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Purification: Recrystallize from hot ethanol/water or purify via flash column chromatography.
Reactivity Profile & Drug Development Applications
The Hantzsch Thiazole Synthesis
The primary application of 4-(tert-butylsulfanyl)benzene-1-carbothioamide in medicinal chemistry is its use as a nucleophile in the Hantzsch Thiazole Synthesis [2, 3]. Thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Meloxicam) due to their metabolic stability and ability to act as rigid linkers or hydrogen bond acceptors.
Mechanistic Causality: Why does the synthesis proceed with such high regioselectivity? The sulfur atom of the thioamide is a "soft" nucleophile, making it highly reactive toward the "soft" electrophilic α -carbon of an α -haloketone. The nitrogen atom, being a "harder" nucleophile, subsequently attacks the "hard" carbonyl carbon, driving the intramolecular cyclization [2].
Caption: Mechanism of Hantzsch Thiazole Synthesis from thioamide precursors.
The Role of the tert-Butylsulfanyl Group in SAR
In Structure-Activity Relationship (SAR) campaigns, the tert-butylsulfanyl moiety is strategically valuable:
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Chalcogen Bonding & Lipophilicity: The sulfur atom can participate in chalcogen bonding with electron-rich residues in protein binding pockets. The bulky tert-butyl group significantly increases the LogP of the molecule, enhancing passive membrane permeability.
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Masked Thiol (Prodrug/Bioconjugation): The tert-butyl group is exceptionally stable to basic, nucleophilic, and mildly acidic conditions. However, it can be quantitatively cleaved under strongly acidic conditions (e.g., neat Trifluoroacetic Acid with cation scavengers like triisopropylsilane) or via oxidative cleavage. This allows the molecule to be carried through multi-step syntheses before being unmasked to reveal a free aryl thiol—a highly reactive handle for maleimide conjugation in the synthesis of targeted therapeutics.
Analytical Characterization Standards
To ensure the integrity of the synthesized 4-(tert-butylsulfanyl)benzene-1-carbothioamide, the following analytical signatures must be verified:
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¹H NMR (DMSO-d₆):
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A sharp, highly integrated singlet at ~1.25 - 1.35 ppm corresponding to the 9 protons of the tert-butyl group.
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An AB quartet (or two doublets) in the aromatic region (~7.4 - 7.9 ppm) representing the para-substituted benzene ring.
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Two distinct, broad singlets between 9.0 and 10.0 ppm. Causality: The partial double-bond character of the C-N bond in the thioamide restricts rotation, making the two protons of the NH₂ group magnetically inequivalent on the NMR timescale.
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Mass Spectrometry (ESI-MS):
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Expected [M+H]+ peak at m/z 226.1. The presence of a distinct isotopic pattern [M+2] at ~10% intensity will confirm the presence of the two sulfur atoms.
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References
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Thioamide synthesis by thionation - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen. URL: [Link]
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Atom-economical insertion of hydrogen and sulfur into carbon–nitrogen triple bonds using H₂S via synergistic C–N sites EES Catalysis (RSC Publishing). URL:[Link]
